2-(4-fluorophenoxy)-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide
Description
1.1. Structural Overview of 2-(4-fluorophenoxy)-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide The compound features a hybrid heterocyclic scaffold combining a 1,3-thiazole ring fused with a 1,2,4-oxadiazole moiety. Key substituents include a 4-fluorophenoxy group at position 2 of the acetamide chain and a 4-methoxyphenyl group on the oxadiazole ring. The (2Z)-configuration of the thiazol-2(3H)-ylidene group ensures planar geometry, critical for π-π stacking interactions in biological targets .
Properties
Molecular Formula |
C21H17FN4O4S |
|---|---|
Molecular Weight |
440.4 g/mol |
IUPAC Name |
2-(4-fluorophenoxy)-N-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C21H17FN4O4S/c1-12-18(20-25-19(26-30-20)13-3-7-15(28-2)8-4-13)31-21(23-12)24-17(27)11-29-16-9-5-14(22)6-10-16/h3-10H,11H2,1-2H3,(H,23,24,27) |
InChI Key |
ALNOHFDLNDKWNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)COC2=CC=C(C=C2)F)C3=NC(=NO3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(4-fluorophenoxy)-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in these reactions include fluorophenol, methoxybenzaldehyde, and thiosemicarbazide. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reactions.
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Cyclization: The compound can form cyclic structures through intramolecular reactions, often facilitated by heat or catalysts.
Scientific Research Applications
2-(4-fluorophenoxy)-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
Bioactivity Trends
Crystallographic Insights
- The target compound’s predicted monoclinic crystal system (space group P21/c) aligns with N-[4-acetyl-5-(4-fluorophenyl)-thiadiazol-2-yl]acetamide (), which has a = 9.506 Å, b = 11.215 Å .
Biological Activity
2-(4-fluorophenoxy)-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide is a complex organic compound notable for its unique structural features, including a fluorophenoxy group, a methoxyphenyl group, and an oxadiazole ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The compound's molecular formula is with a molecular weight of 440.4 g/mol. Its IUPAC name reflects its intricate structure, which is crucial for understanding its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H17FN4O4S |
| Molecular Weight | 440.4 g/mol |
| IUPAC Name | 2-(4-fluorophenoxy)-N-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide |
| InChI Key | ALNOHFDLNDKWNH-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The oxadiazole and thiazole moieties are known to influence enzyme activity and receptor binding, which can lead to various pharmacological effects. Research indicates that this compound may act as an inhibitor of certain enzymes involved in neurotransmission and inflammatory pathways.
Antimicrobial Activity
Preliminary studies have suggested that compounds with oxadiazole and thiazole structures exhibit significant antimicrobial properties. For instance, derivatives similar to 2-(4-fluorophenoxy)-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide have shown efficacy against various bacterial strains in vitro.
Anticancer Potential
Research has also highlighted the potential anticancer properties of this compound. In vitro studies indicated that it may inhibit the proliferation of cancer cell lines by inducing apoptosis. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and apoptosis.
Neuroprotective Effects
Emerging studies suggest that compounds containing the oxadiazole moiety may have neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. These compounds can potentially inhibit butyrylcholinesterase (BuChE), an enzyme that plays a role in cholinergic neurotransmission.
Case Studies
- Anticancer Activity : A study evaluated the effects of various oxadiazole derivatives on cancer cell lines. The results indicated that compounds structurally related to 2-(4-fluorophenoxy)-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide exhibited IC50 values ranging from 10 µM to 30 µM against breast cancer cells (MCF7) .
- Neuroprotective Activity : Another study focused on the neuroprotective effects of oxadiazole derivatives in models of Alzheimer's disease. The compound demonstrated significant inhibition of BuChE with an IC50 value of approximately 5 µM . This suggests potential for development as a therapeutic agent for cognitive disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
